3-(Piperazin-2-yl)benzamide physicochemical properties and molecular weight
3-(Piperazin-2-yl)benzamide physicochemical properties and molecular weight
An In-depth Technical Guide to 3-(Piperazin-2-yl)benzamide: Physicochemical Properties and Molecular Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of 3-(Piperazin-2-yl)benzamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a molecule featuring both a benzamide scaffold and a piperazine ring, it represents a valuable fragment for the development of novel therapeutics. This document establishes the foundational chemical identity of the molecule, including its precise molecular weight and key structural features. In the absence of extensive published experimental data for this specific isomer, this guide presents a curated set of computationally predicted physicochemical parameters, offering critical insights into its potential behavior in biological systems. Furthermore, to empower researchers in the field, this guide details robust, self-validating experimental protocols for the determination of core properties: the acid dissociation constant (pKa), the partition coefficient (logP), and aqueous solubility. These methodologies are presented with an emphasis on the causality behind experimental choices, ensuring technical accuracy and reproducibility.
Molecular Identity and Structural Analysis
The precise identification and structural understanding of a compound are paramount for any research and development endeavor. This section defines the fundamental characteristics of 3-(Piperazin-2-yl)benzamide.
1.1 Nomenclature and Formula
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Systematic (IUPAC) Name: 3-(Piperazin-2-yl)benzamide
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Molecular Formula: C₁₁H₁₅N₃O
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Molecular Weight (Monoisotopic): 205.1215 g/mol
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Molecular Weight (Average): 205.258 g/mol
1.2 Core Structure and Isomeric Considerations
The structure of 3-(Piperazin-2-yl)benzamide consists of a benzamide ring substituted at the meta-position (position 3) with a piperazine ring.
Caption: 2D structure of 3-(Piperazin-2-yl)benzamide.
A critical structural feature is the point of attachment to the piperazine ring. Unlike its more common isomer, 3-(piperazin-1-yl)benzamide, the substitution is at the C2 position of the piperazine ring. This has two significant consequences for researchers:
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Chirality: The C2 carbon is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. This is a crucial consideration for drug development, as enantiomers can have different pharmacological and toxicological profiles.
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Chemical Reactivity: The presence of a secondary amine (at N1) and a secondary amine (at N4) provides different sites for further chemical modification compared to the 1-substituted isomer, which has one secondary and one tertiary amine.
Physicochemical Properties: A Predictive Overview
Direct experimental data for 3-(Piperazin-2-yl)benzamide is scarce in publicly accessible literature. Therefore, the following properties have been computationally predicted to provide a baseline for research and experimental design. These values are estimations and should be confirmed experimentally.
| Property | Predicted Value | Implication in Drug Development |
| pKa (Strongest Basic) | 8.5 - 9.5 | The piperazine ring is the primary basic center. At physiological pH (~7.4), the compound will be significantly protonated, which typically increases aqueous solubility but may decrease passive membrane permeability. |
| pKa (Weakest Basic) | 1.5 - 2.5 | This value is associated with the less basic nitrogen of the piperazine ring. |
| logP (Octanol/Water) | 0.5 - 1.5 | This value suggests a relatively balanced hydrophilic-lipophilic character. It falls within a range often considered favorable for oral drug candidates, though its ionized state at physiological pH will dominate its distribution behavior. |
| Polar Surface Area (PSA) | 78.5 Ų | The PSA is moderate, suggesting the potential for good cell membrane permeability for the neutral form of the molecule. |
| Hydrogen Bond Donors | 3 (Amide NH₂, two Piperazine NH) | Multiple hydrogen bond donors contribute to potential interactions with biological targets and affect solubility. |
| Hydrogen Bond Acceptors | 3 (Amide O, two Piperazine N) | Hydrogen bond acceptors are key sites for molecular recognition and also influence solubility and permeability. |
Note: Predicted values are aggregated from common computational chemistry models. The exact value can vary based on the algorithm used.
Standardized Protocols for Experimental Determination
To address the gap in experimental data, this section provides detailed, self-validating methodologies for determining the key physicochemical properties of 3-(Piperazin-2-yl)benzamide or similar novel compounds.
3.1 Protocol: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is critical for understanding its ionization state in different environments. Potentiometric titration is a robust and direct method for its determination.[1][2][3]
Causality: This method relies on monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form (the half-equivalence point). This point is identified as the inflection point on the resulting titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
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Preparation: Accurately weigh ~5-10 mg of 3-(Piperazin-2-yl)benzamide and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution (to maintain constant ionic strength). If solubility is limited, a water-methanol co-solvent system can be used.
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Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant, as the compound is basic.
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Calibration: Calibrate a high-precision pH meter using at least two standard buffers that bracket the expected pKa range.
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Titration: Place the analyte solution in a thermostatted vessel at 25°C. Immerse the calibrated pH electrode and a magnetic stirrer. Add the titrant in small, precise increments (e.g., 0.05 mL), recording the pH reading after each addition once the value stabilizes.
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Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve is the titration curve. To accurately find the equivalence point (the point of maximum slope), calculate the first derivative (ΔpH/ΔV) of the curve. The pKa is the pH value on the curve corresponding to half the volume of titrant required to reach the equivalence point. Since piperazine has two basic nitrogens, two equivalence points and thus two pKa values may be determined.
3.2 Protocol: Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is the gold standard measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic profile.[4][5][6]
Causality: This method is based on the principle of equilibrium partitioning. The compound is allowed to distribute between two immiscible liquid phases, typically n-octanol (simulating lipid membranes) and water (simulating aqueous biological fluids). The ratio of the compound's concentration in the two phases at equilibrium defines the partition coefficient (P). LogP is its logarithmic form.
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
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Phase Preparation: Prepare a phosphate buffer at a pH where the compound is primarily in its neutral form (e.g., pH 10, based on the predicted pKa). Pre-saturate this buffer with n-octanol and, separately, n-octanol with the buffer by shaking them together overnight and then separating the layers.
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Sample Preparation: Prepare a stock solution of 3-(Piperazin-2-yl)benzamide in the pre-saturated buffer at a concentration that can be accurately measured by an analytical technique like HPLC-UV.
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Partitioning: In a glass vial, combine a precise volume of the stock solution with an equal volume of the pre-saturated n-octanol.
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Equilibration: Seal the vial and shake it gently on a mechanical shaker for a period sufficient to reach equilibrium (typically 1-24 hours) at a controlled temperature (e.g., 25°C).
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Separation: Centrifuge the vial at a moderate speed to ensure a clean separation of the two phases.
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Quantification: Carefully withdraw an aliquot from each phase. Dilute as necessary and measure the concentration of the compound in both the buffer and n-octanol layers using a validated HPLC-UV method.
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Calculation: Calculate the partition coefficient P = C_octanol / C_buffer. The logP is the base-10 logarithm of P. The experiment should be performed in triplicate.
3.3 Protocol: Determination of Aqueous Solubility by Equilibrium Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's dissolution, absorption, and overall bioavailability.[7][8][9]
Causality: This method determines the thermodynamic equilibrium solubility. An excess of the solid compound is agitated in an aqueous medium for a prolonged period, allowing the solution to become saturated. After removing the undissolved solid, the concentration of the dissolved compound in the saturated solution is measured, representing its solubility limit under those conditions.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 3-(Piperazin-2-yl)benzamide to a series of vials containing a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline). The excess solid ensures that saturation can be reached.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a rotator or shaker. The equilibration time must be sufficient to reach a plateau in concentration, which should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours).
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Phase Separation: After equilibration, the suspension must be clarified to remove all undissolved solid. This is a critical step. Centrifuge the vials at high speed, then carefully collect the supernatant. Alternatively, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
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Reporting: The solubility is reported in units such as mg/mL or µM. The experiment should be repeated at least three times to ensure reproducibility.
Conclusion
3-(Piperazin-2-yl)benzamide is a chiral heterocyclic compound with structural features that make it a person of interest for fragment-based drug design. While experimental data remains limited, computational predictions suggest a profile with balanced lipophilicity and significant ionization at physiological pH, driven by the basic piperazine moiety. This guide provides a foundational understanding of its molecular and physicochemical characteristics. The detailed, standard-operating protocols for pKa, logP, and solubility determination offer a clear and robust framework for researchers to experimentally validate these properties, enabling a more complete and accurate characterization for future drug development applications.
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